

NF157 and its Effect on Intracellular Calcium: A Technical Guide

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Compound of Interest

Compound Name: NF157

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Introduction

NF157 is a potent and selective antagonist of the P2Y₁₁ purinergic receptor, a unique G-protein coupled receptor (GPCR) involved in a dual signaling cascade that modulates both intracellular calcium ($[Ca^{2+}]_i$) and cyclic adenosine monophosphate (cAMP) levels.^{[1][2]} This technical guide provides an in-depth overview of **NF157**, its mechanism of action, its effects on intracellular calcium signaling, and detailed experimental protocols for its study.

Core Mechanism of Action

NF157 exerts its effects by competitively inhibiting the P2Y₁₁ receptor.^[1] The P2Y₁₁ receptor is distinguished from other P2Y receptors by its ability to couple to both Gq/11 and Gs proteins.^{[2][3][4]}

- Gq/11 Pathway Activation and Calcium Mobilization:** Upon agonist binding (e.g., ATP), the P2Y₁₁ receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).^{[3][5]} PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol and leading to a rapid increase in intracellular calcium concentration.^{[3][5][6]}

- **Gs Pathway Activation and cAMP Production:** Concurrently, agonist binding to the P2Y11 receptor activates the Gs protein, which stimulates adenylyl cyclase (AC).[3][7] Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an elevation of intracellular cAMP levels.[7] This increase in cAMP can activate protein kinase A (PKA) and other downstream effectors.

NF157, by blocking the P2Y11 receptor, prevents these downstream signaling events, thereby inhibiting both the agonist-induced increase in intracellular calcium and the production of cAMP.

Quantitative Data

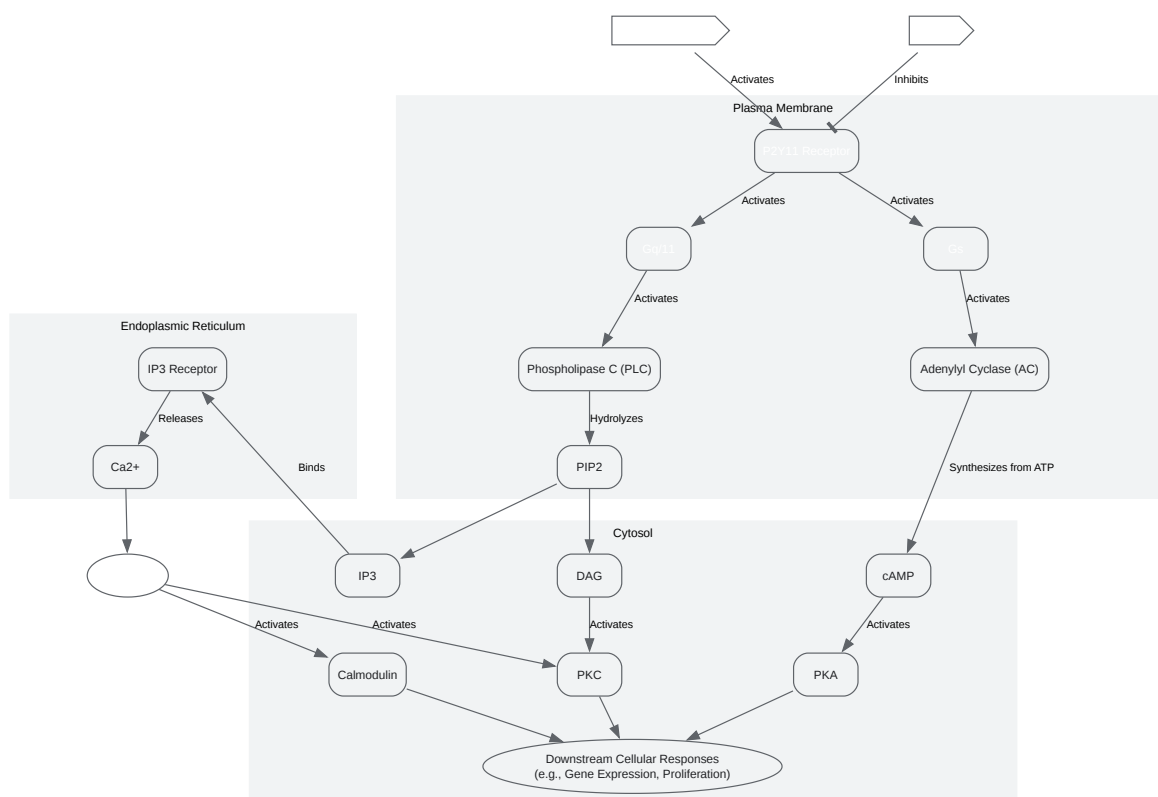
The inhibitory potency and selectivity of **NF157** have been characterized in various studies. The following tables summarize key quantitative data.

Parameter	Value	Receptor	Reference
IC50	463 nM	Human P2Y11	[8]
pKi	7.35	Human P2Y11	[8][9]
Ki	44.3 nM	Human P2Y11	[8][9]

Receptor Selectivity of NF157		
Receptor	IC50 / Ki	Selectivity vs. P2Y11
P2Y1	1811 μ M (IC50)	>3900-fold
P2Y2	170 μ M (IC50)	>360-fold
P2X1	Not selective	-
P2X2	-	3-fold
P2X3	-	8-fold
P2X4	-	>22-fold
P2X7	-	>67-fold

Signaling Pathways and Experimental Workflow Diagrams

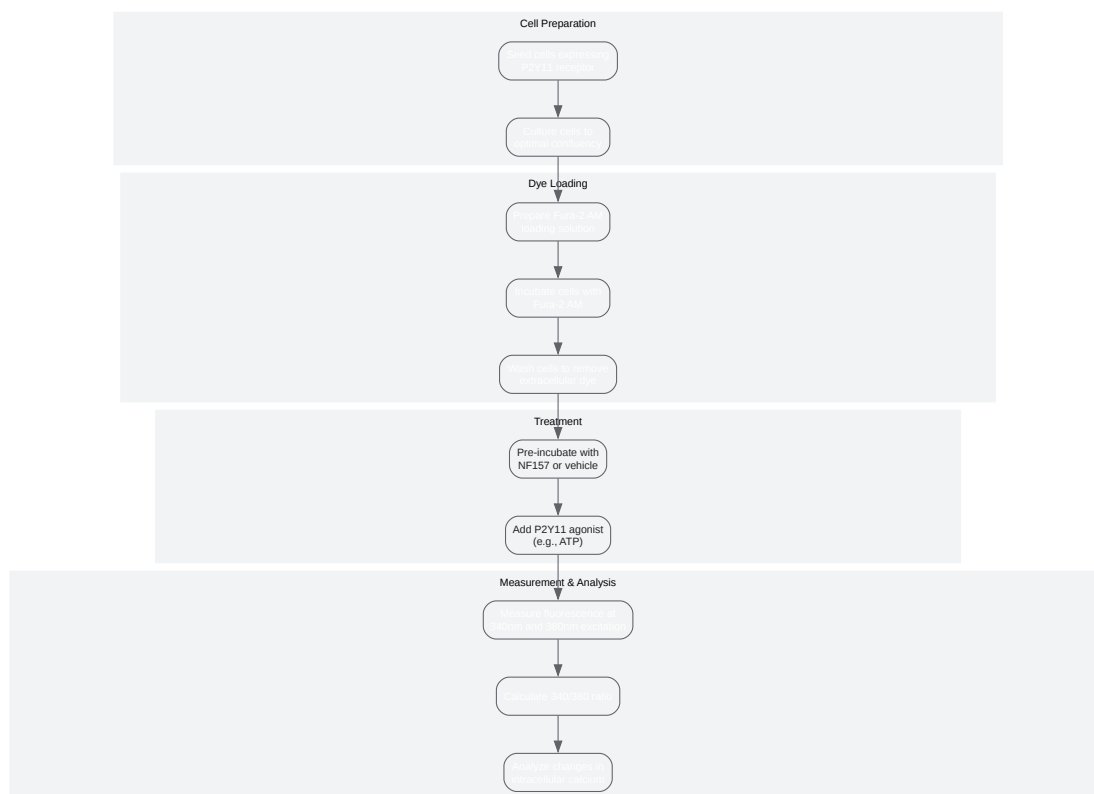
P2Y11 Receptor Signaling Pathway



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Caption: P2Y11 receptor dual signaling pathway.

Experimental Workflow for Measuring Intracellular Calcium



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Caption: Workflow for intracellular calcium measurement.

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol is adapted for studying the effect of **NF157** on agonist-induced calcium mobilization in cells expressing the P2Y11 receptor.

1. Materials and Reagents:

- Cells expressing P2Y11 receptor (e.g., 1321N1 astrocytoma cells, CHO-K1 cells, or THP-1 monocytes)

- Cell culture medium (appropriate for the cell line)
- Fura-2 AM (acetoxymethyl ester)
- Anhydrous DMSO
- Pluronic F-127
- HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, Glucose, pH 7.4
- P2Y₁₁ receptor agonist (e.g., ATP, ATPγS)
- **NF157**
- 96-well black-walled, clear-bottom microplates
- Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)

2. Cell Preparation:

- Seed cells into 96-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
- Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

3. Fura-2 AM Loading:

- Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
- Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.
- On the day of the experiment, prepare the loading buffer by diluting Fura-2 AM and Pluronic F-127 in HBS to final concentrations of 2-5 μM and 0.02%, respectively.
- Remove the culture medium from the cells and wash once with HBS.
- Add 100 μL of the Fura-2 AM loading buffer to each well.
- Incubate the plate for 30-60 minutes at 37°C in the dark.

- After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
- Add 100 μ L of HBS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

4. Treatment and Measurement:

- Prepare solutions of **NF157** and the P2Y11 agonist in HBS at the desired concentrations.
- For antagonist experiments, add the **NF157** solution to the wells and incubate for 15-30 minutes prior to agonist addition.
- Set the fluorescence plate reader to measure fluorescence intensity at emission wavelength \sim 510 nm with alternating excitation at 340 nm and 380 nm.
- Establish a baseline fluorescence reading for each well for 1-2 minutes.
- Add the P2Y11 agonist to the wells and continue recording the fluorescence for several minutes to capture the calcium response.
- At the end of the experiment, add ionomycin (a calcium ionophore) to obtain the maximum fluorescence ratio (R_{max}), followed by the addition of EGTA (a calcium chelator) to obtain the minimum fluorescence ratio (R_{min}) for calibration purposes.

5. Data Analysis:

- Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F_{340}/F_{380}) for each time point.
- The change in intracellular calcium concentration is proportional to this ratio.
- The inhibitory effect of **NF157** can be quantified by comparing the peak F_{340}/F_{380} ratio in the presence and absence of the antagonist.

Measurement of cAMP Levels Using Competitive ELISA

This protocol outlines the measurement of intracellular cAMP levels to assess the effect of **NF157** on the Gs-mediated signaling of the P2Y11 receptor.

1. Materials and Reagents:

- Cells expressing P2Y₁₁ receptor
- Cell culture medium
- P2Y₁₁ receptor agonist (e.g., ATP, ATPγS)
- **NF157**
- Forskolin (an adenylyl cyclase activator, used as a positive control)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- 0.1 M HCl
- cAMP ELISA kit (commercially available)
- Plate shaker
- Microplate reader capable of reading absorbance at the wavelength specified by the ELISA kit manufacturer (typically 405-450 nm).

2. Cell Culture and Treatment:

- Seed cells in multi-well plates and grow to near confluency.
- On the day of the experiment, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes. This step is crucial to prevent the degradation of newly synthesized cAMP.
- Pre-incubate the cells with various concentrations of **NF157** or vehicle for 15-30 minutes.
- Stimulate the cells with the P2Y₁₁ agonist for an appropriate time (e.g., 10-15 minutes). Include a positive control with forskolin.

3. Cell Lysis and Sample Preparation:

- After stimulation, aspirate the medium and lyse the cells by adding 0.1 M HCl to each well.

- Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis and inactivation of phosphodiesterases.
- Centrifuge the plates to pellet cell debris.
- Collect the supernatants containing the intracellular cAMP.

4. cAMP ELISA Procedure:

- Follow the instructions provided with the commercial cAMP ELISA kit. The general principle involves a competitive binding assay.
- Briefly, the cell lysates (containing unknown amounts of cAMP) are added to wells coated with a cAMP-specific antibody, along with a fixed amount of enzyme-labeled cAMP.
- The unlabeled cAMP from the sample and the enzyme-labeled cAMP compete for binding to the antibody.
- After an incubation period, the wells are washed to remove unbound reagents.
- A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader.
- The intensity of the color is inversely proportional to the concentration of cAMP in the sample.

5. Data Analysis:

- Generate a standard curve using the cAMP standards provided in the kit.
- Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve.
- Calculate the fold-change in cAMP levels upon agonist stimulation and the percentage of inhibition by **NF157**.

Conclusion

NF157 is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y11 receptor. Its ability to potently and selectively block the dual signaling pathways of this unique receptor makes it instrumental in dissecting the complex downstream effects of purinergic signaling. The detailed protocols provided in this guide offer a framework for researchers to investigate the intricate relationship between **NF157**, the P2Y11 receptor, and the regulation of intracellular calcium and cAMP. This knowledge is crucial for the development of novel therapeutic strategies targeting diseases where P2Y11 receptor signaling is implicated.

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